molecular formula C19H18BrN3O B1193427 PRMT5-IN-4b14

PRMT5-IN-4b14

Cat. No. B1193427
M. Wt: 384.28
InChI Key: RFPVZTZIBYRPGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PRMT5-IN-4b14 is a potent PRMT5 inhibitor which exhibits potent anti-proliferative activity against a panel of leukemia and lymphoma cells.

Scientific Research Applications

PRMT5-IN-4b14 in Cancer Research

PRMT5-IN-4b14, identified as a compound with an IC50 of 2.71 μM, shows high selectivity and exhibits potent anti-proliferative activity against a panel of leukemia and lymphoma cells. It has been observed to induce significant cell cycle arrest and apoptosis, along with reducing cellular symmetric arginine dimethylation levels of the SmD3 protein. These effects suggest a strong potential for PRMT5-IN-4b14 in therapeutic applications, particularly in cancer treatment. The contributions of hydrophobic interactions, π-π stacking, and cation-π actions to the overall binding affinity of PRMT5-IN-4b14 indicate its biochemical potency and specificity (Zhu et al., 2018).

PRMT5 as a Therapeutic Target

Protein arginine methyltransferase 5 (PRMT5) is involved in various cellular processes like RNA processing, signal transduction, and transcriptional regulation. PRMT5 is considered a promising therapeutic target for several types of cancers, including breast cancer, gastric cancer, glioblastoma, and lymphoma. The potent and selective inhibition of PRMT5, which has been demonstrated by compounds like PRMT5-IN-4b14, shows significant promise in cancer therapy. This includes its role in inhibiting PRMT5 enzymatic activity both in vitro and in cells, leading to potent antitumor activity (Bonday et al., 2018).

PRMT5 in Hematological Malignancies and DNA Repair

The inhibitor PRMT5-IN-4b14 and related compounds have been shown to have a significant impact on hematological malignancies. Studies have revealed that targeting PRMT5 activity can inhibit the malignancy of hepatocellular carcinoma by promoting the transcription of HNF4α, highlighting the potential of PRMT5-IN-4b14 in treating liver cancer stem cells (LCSCs) and hepatocellular carcinoma (HCC). Additionally, PRMT5 has been recognized for its role in DNA repair, specifically in controlling the alternative splicing of histone-modifying enzymes, which are critical for maintaining genomic integrity and cellular homeostasis (Zheng et al., 2019) (Hamard et al., 2018).

PRMT5 and Splicing Regulation

Research has identified PRMT5 as a crucial factor in splicing regulation, further emphasizing its role in maintaining cellular processes and its potential as a therapeutic target. The ability of PRMT5 to modulate splicing for genome integrity and preserve proteostasis in hematopoietic stem cells underscores its importance in cellular functioning and potential in cancer therapy. The regulatory effect of PRMT5 on DNA repair pathways, particularly interstrand crosslink repair and homologous recombination, highlights its role in safeguarding genomic stability, making it a promising target for therapeutic intervention (Tan et al., 2019).

properties

Product Name

PRMT5-IN-4b14

Molecular Formula

C19H18BrN3O

Molecular Weight

384.28

IUPAC Name

N-(3-Bromo-2-cyanophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propanamide

InChI

InChI=1S/C19H18BrN3O/c20-17-6-3-7-18(16(17)12-21)22-19(24)9-11-23-10-8-14-4-1-2-5-15(14)13-23/h1-7H,8-11,13H2,(H,22,24)

InChI Key

RFPVZTZIBYRPGW-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=CC(Br)=C1C#N)CCN2CC3=C(C=CC=C3)CC2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PRMT5 IN-4b14;  PRMT5-IN 4b14;  PRMT5-IN-4b14;  PRMT5 IN 4b14

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PRMT5-IN-4b14
Reactant of Route 2
Reactant of Route 2
PRMT5-IN-4b14
Reactant of Route 3
PRMT5-IN-4b14
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
PRMT5-IN-4b14
Reactant of Route 5
Reactant of Route 5
PRMT5-IN-4b14
Reactant of Route 6
Reactant of Route 6
PRMT5-IN-4b14

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.